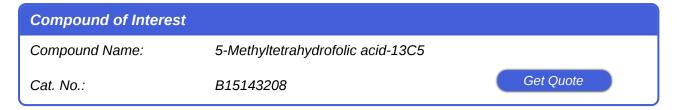


Application Note & Protocol: Quantitative Analysis of Folates Using 5-Methyltetrahydrofolic acid-13C5

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid and its derivatives, collectively known as folates, are essential B vitamins critical for a variety of biological processes, including nucleotide synthesis, DNA methylation, and homocysteine remethylation.[1] Accurate quantification of folate levels in biological matrices is crucial for clinical research, nutritional studies, and drug development. 5-Methyltetrahydrofolic acid (5-MTHF) is the most abundant and biologically active form of folate in the human body.[2] [3] This application note provides a detailed protocol for the quantitative analysis of folates in biological samples, such as serum and plasma, using a stable isotope dilution assay (SIDA) with **5-Methyltetrahydrofolic acid-13C5** (5-MTHF-13C5) as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotopelabeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4][5]

Principle

This method utilizes the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, 5-MTHF-13C5, is added to the sample at the beginning of the extraction process.[6][7] This standard is chemically identical to the analyte of interest (5-MTHF) but has a different mass due to the incorporation of five 13C atoms.[2]



During sample preparation, any loss of analyte will be accompanied by a proportional loss of the internal standard. The sample is then subjected to purification, typically by solid-phase extraction (SPE), followed by chromatographic separation using HPLC or UHPLC.[5][8] The eluent is introduced into a tandem mass spectrometer, which selectively detects and quantifies the native analyte and the labeled internal standard based on their specific mass-to-charge ratios (m/z) and fragmentation patterns in Multiple Reaction Monitoring (MRM) mode.[4][6] The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample, providing a highly accurate and precise measurement.

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of the LC-MS/MS method for folate analysis using 5-MTHF-13C5 as an internal standard, compiled from various studies.

Table 1: Linearity and Range

Analyte	Matrix	Linearity Range	Correlation Coefficient (r²)	Reference
5- Methyltetrahydrof olic acid	Serum	0.94 - 97 ng/mL	Not Specified	[7]
Folic Acid	Human Plasma	0.249 - 19.9 ng/mL	≥ 0.999	[9]
5- Methyltetrahydrof olic acid	Human Plasma	5.05 - 50.5 ng/mL	≥ 0.996	[9]
Folates	Serum	25 pg/mL - 1000 ng/mL	> 0.98	[10]
5- Methyltetrahydrof olic acid	Orange Juice	60 - 300 ng/mL	0.955	[11]



Table 2: Precision and Accuracy



Analyte	Matrix	Sample Volume	Precision Type	CV (%)	Accuracy /Recover y (%)	Referenc e
5- Methyltetra hydrofolic acid	Serum	0.5 mL	Replicate Analysis (n=4)	5.3	Not Specified	[7]
5- Methyltetra hydrofolic acid	Plasma	60 μL	Inter-day	3.66	Not Specified	[6]
5- Methyltetra hydrofolic acid	Plasma	30 μL	Inter-day	5.02	Not Specified	[6]
5- Methyltetra hydrofolic acid	Plasma	60 μL	Intra-assay	3.35	Not Specified	[6]
5- Methyltetra hydrofolic acid	Plasma	30 μL	Intra-assay	4.51	Not Specified	[6]
5- Methyltetra hydrofolic acid	Plasma	60 μL	Inter- injection	3.70	Not Specified	[6]
5- Methyltetra hydrofolic acid	Plasma	30 μL	Inter- injection	7.42	Not Specified	[6]
Folic Acid	Human Plasma	Not Specified	Intra-day & Inter-day	< 15% (at LLOQ)	85-115%	[9]



5- Methyltetra hydrofolic acid	Human Plasma	Not Specified	Intra-day & Inter-day	< 15% (at LLOQ)	85-115%	[9]
5- Methyltetra hydrofolic acid	Orange Juice	Not Specified	Replicate Analysis (n=4)	3.35	Not Specified	[12]

Experimental Protocols Materials and Reagents

- 5-Methyltetrahydrofolic acid (5-MTHF) analytical standard
- 5-Methyltetrahydrofolic acid-13C5 (5-MTHF-13C5) internal standard[2]
- Folic Acid and other folate standards (as required)
- LC-MS grade water, methanol, and acetonitrile
- Formic acid or acetic acid
- · Ammonium acetate
- Ascorbic acid (as an antioxidant)
- Solid Phase Extraction (SPE) cartridges (e.g., Strong Anion Exchange SAX)[6]
- Human serum or plasma (for calibration curve and quality controls)

Standard and Internal Standard Preparation

Stock Solutions: Prepare individual stock solutions of 5-MTHF and 5-MTHF-13C5 in an appropriate solvent (e.g., phosphate buffer or water containing an antioxidant like ascorbic acid) at a concentration of approximately 1 mg/mL.[6] Store these solutions at -20°C or below in the dark.[6]



- Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with the appropriate buffer. The final concentration of the internal standard working solution should be chosen to be within the linear range of the assay.[6]
- Calibration Curve: Prepare a series of calibration standards by spiking a suitable matrix (e.g., folate-depleted serum or buffer) with known concentrations of the 5-MTHF working solution.
 [8][10] The concentration range should encompass the expected levels in the unknown samples.

Sample Preparation

- Thawing: Thaw frozen biological samples (serum, plasma) on ice.
- Spiking: To a known volume of sample (e.g., 100-500 μL), add a precise volume of the 5-MTHF-13C5 internal standard working solution.[6][7]
- Protein Precipitation (Optional, can be combined with SPE): Add a protein precipitating agent such as methanol or trichloroacetic acid.[8][9] Vortex and centrifuge to pellet the proteins.
- Solid Phase Extraction (SPE):
 - Condition the SPE cartridge (e.g., SAX) with methanol followed by equilibration with an appropriate buffer.
 - Load the sample (or the supernatant from protein precipitation) onto the conditioned cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the folates with an appropriate elution solvent.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis

The following are example parameters and should be optimized for the specific instrument and application.



Liquid Chromatography (LC) System

- HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
 [8]
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 μm) is commonly used.[10]
- Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.[11]
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[11]
- Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. A total run time of around 6-10 minutes is common.[8]
- Flow Rate: 0.2 0.5 mL/min.
- Injection Volume: 5 20 μL.[6]
- Column Temperature: Maintained at a constant temperature, e.g., 40°C.

Tandem Mass Spectrometry (MS/MS) System

- Mass Spectrometer: A triple quadrupole mass spectrometer.[6]
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.[6][13]
- Ion Source Parameters:
 - Ion Spray Voltage: ~5500 V[13]
 - Temperature: 400-500°C[6][13]
 - Nebulizer and Heater Gas: Optimize based on instrument manufacturer's recommendations.
- Detection Mode: Multiple Reaction Monitoring (MRM).



 MRM Transitions: The specific precursor and product ion pairs for 5-MTHF and 5-MTHF-13C5 need to be determined by infusing the pure standards into the mass spectrometer.
 Example transitions are provided in Table 3.

Table 3: Example MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)
5-Methyltetrahydrofolic acid (5-MTHF)	460.2	313.1
5-Methyltetrahydrofolic acid- 13C5 (5-MTHF-13C5)	465.2	318.1

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Data Analysis

- Integrate the peak areas for the analyte (5-MTHF) and the internal standard (5-MTHF-13C5) for each sample and calibration standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of 5-MTHF in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

Caption: Workflow for the quantitative analysis of folates using LC-MS/MS.

Folate Metabolism Overview

The following diagram provides a simplified overview of the central role of 5-MTHF in one-carbon metabolism. Folic acid from supplements is reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF). THF is then converted to 5,10-methylenetetrahydrofolate, which is



subsequently reduced to 5-MTHF. 5-MTHF serves as the primary methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA methylation.



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Caption: Simplified overview of one-carbon metabolism involving 5-MTHF.

Conclusion

The use of **5-Methyltetrahydrofolic acid-13C5** as an internal standard in a stable isotope dilution LC-MS/MS assay provides a robust, sensitive, and specific method for the quantitative analysis of folates in biological matrices. This application note offers a comprehensive protocol and performance data to aid researchers in implementing this powerful analytical technique in their studies. The high degree of accuracy and precision makes this method the gold standard for folate quantification in clinical and research settings.

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